5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core
Mechanism of Action
Target of Action
It contains a4-Hydroxypiperidine core , which has been found to be a potent antagonist of the human H(3) receptor . This suggests that the compound may interact with similar receptors or pathways.
Mode of Action
Compounds with a similar structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the 4-hydroxypiperidine core and the potential for the compound to be metabolized into active metabolites suggest that it may have significant bioavailability.
Result of Action
Based on the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions
Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of 4-Hydroxypiperidin-1-yl Group: This step may involve nucleophilic substitution reactions where the hydroxypiperidine derivative is reacted with an appropriate leaving group on the thiazolo[3,2-b][1,2,4]triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced at various positions, particularly at the nitrogen atoms in the triazole ring.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cell proliferation and apoptosis.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell growth makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself or 4-hydroxypiperidine, have different pharmacological profiles.
Tolyl Derivatives: Compounds like p-toluidine or p-tolyl ether have similar aromatic structures but different functional groups.
Uniqueness
What sets 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its combination of the thiazolo[3,2-b][1,2,4]triazole core with the p-tolyl and hydroxypiperidin-1-yl groups. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-2-4-12(5-3-11)14(20-8-6-13(22)7-9-20)15-16(23)21-17(24-15)18-10-19-21/h2-5,10,13-14,22-23H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSVMJRQORGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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